molecular formula C19H20FN5O2S B2861803 1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine CAS No. 1396673-33-8

1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine

Cat. No.: B2861803
CAS No.: 1396673-33-8
M. Wt: 401.46
InChI Key: QXAKJTXDWGHLLS-UHFFFAOYSA-N
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Description

1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine is a complex organic compound with intriguing properties. This compound features a unique structure that combines elements of triazole, piperazine, and thienyl groups, making it an attractive subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The compound can be synthesized via the click chemistry approach, particularly the Huisgen cycloaddition reaction between azides and alkynes. The 1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole moiety is prepared by reacting the corresponding azide with an alkyne in the presence of a copper(I) catalyst.

  • Piperazine Derivatization: : The piperazine ring is then functionalized with a 2-thienylcarbonyl group through acylation reactions, often using an acid chloride in the presence of a base such as triethylamine.

  • Final Assembly: : The key intermediate compounds are then subjected to a nucleophilic substitution reaction to form the final product.

Industrial Production Methods

Industrial synthesis would likely involve:

  • Batch Processing: : For precise control over reaction conditions.

  • Continuous Flow Synthesis: : To enhance the efficiency and scalability of the production process. This method would minimize reaction times and increase yields by providing a controlled environment for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the triazole and thienyl groups, typically using reagents such as hydrogen peroxide or peracids.

  • Reduction: : The compound can be reduced at various positions using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, with common reagents including halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

  • Oxidation Products: : Oxidized derivatives at the triazole and thienyl rings.

  • Reduction Products: : Reduced forms at various ring positions.

  • Substitution Products: : Halogenated, nitrated, and sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules due to its multifaceted structure.

Biology

  • Studied for its potential interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.

Medicine

  • Potentially explored for its pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

  • Possible applications in the development of novel materials, including polymers and other advanced materials due to its unique functional groups.

Mechanism of Action

1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine exerts its effects through several mechanisms, depending on its application:

  • Molecular Targets: : It may interact with enzymes or receptors, modulating their activities.

  • Pathways: : The compound could be involved in pathways such as signal transduction, enzyme inhibition, or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • **1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-furanylcarbonyl)piperazine

  • **1-{[1-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(2-thiophenylcarbonyl)piperazine

Uniqueness

  • The presence of the thienyl group distinguishes it from other similar compounds, potentially altering its electronic properties and reactivity.

  • The specific substitution pattern and combination of functional groups give it unique chemical and biological properties not found in its analogs.

Properties

IUPAC Name

[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2S/c1-27-17-5-4-14(11-16(17)20)25-15(12-21-22-25)13-23-6-8-24(9-7-23)19(26)18-3-2-10-28-18/h2-5,10-12H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAKJTXDWGHLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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